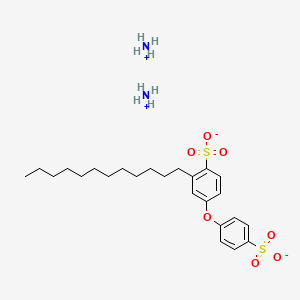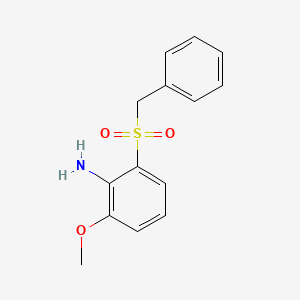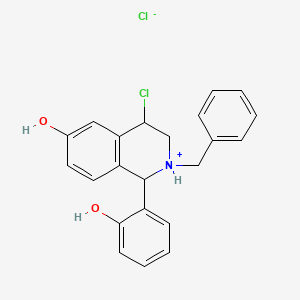![molecular formula C19H24ClNS B13775901 3-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)propyl-dimethylazanium;chloride CAS No. 846-54-8](/img/structure/B13775901.png)
3-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)propyl-dimethylazanium;chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(6,11-dihydrobenzocbenzothiepin-11-yl)propyl-dimethylazanium;chloride is an organic compound with the molecular formula C19H24ClNS. . This compound is characterized by its complex structure, which includes a benzothiepin ring system, and is used in various scientific and industrial applications.
Analyse Chemischer Reaktionen
3-(6,11-dihydrobenzocbenzothiepin-11-yl)propyl-dimethylazanium;chloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can undergo substitution reactions, particularly at the benzothiepin ring, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-(6,11-dihydrobenzocbenzothiepin-11-yl)propyl-dimethylazanium;chloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: It serves as a tool in biochemical studies to understand the interactions of benzothiepin derivatives with biological molecules.
Medicine: This compound is investigated for its potential therapeutic effects, particularly in the treatment of certain neurological disorders.
Industry: It is used in the production of dyes and as a material in electronic devices.
Wirkmechanismus
The mechanism of action of 3-(6,11-dihydrobenzocbenzothiepin-11-yl)propyl-dimethylazanium;chloride involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-(6,11-dihydrobenzocbenzothiepin-11-yl)propyl-dimethylazanium;chloride include other benzothiepin derivatives such as 6,11-dihydrobenzo[b,e]thiepin-11-amine. These compounds share structural similarities but may differ in their chemical properties and applications . The uniqueness of 3-(6,11-dihydrobenzocbenzothiepin-11-yl)propyl-dimethylazanium;chloride lies in its specific substitution pattern and the resulting chemical and biological activities.
Eigenschaften
CAS-Nummer |
846-54-8 |
|---|---|
Molekularformel |
C19H24ClNS |
Molekulargewicht |
333.9 g/mol |
IUPAC-Name |
3-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)propyl-dimethylazanium;chloride |
InChI |
InChI=1S/C19H23NS.ClH/c1-20(2)13-7-11-17-16-9-4-3-8-15(16)14-21-19-12-6-5-10-18(17)19;/h3-6,8-10,12,17H,7,11,13-14H2,1-2H3;1H |
InChI-Schlüssel |
JUTSOXJHGGRSDY-UHFFFAOYSA-N |
Kanonische SMILES |
C[NH+](C)CCCC1C2=CC=CC=C2CSC3=CC=CC=C13.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


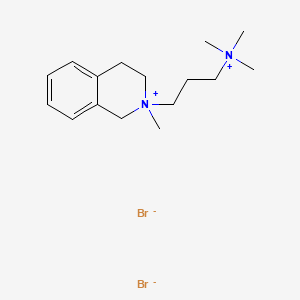

![(3S,8R,9S,10R,13S,14S,17Z)-17-hydroxyimino-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B13775849.png)
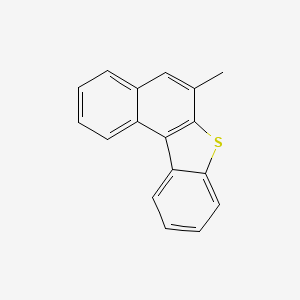
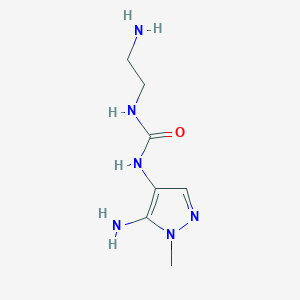
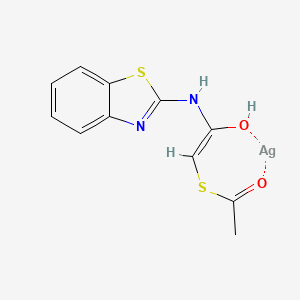
![Copper(2+), diaquabis(1,2-cyclohexanediamine-|EN,|EN')-, [OC-6-12-(trans),(trans)]-Trifluoromethanesulfonate](/img/structure/B13775864.png)
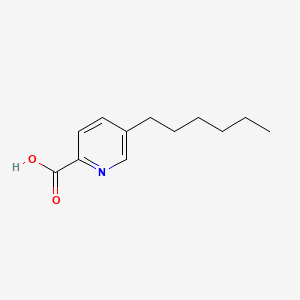
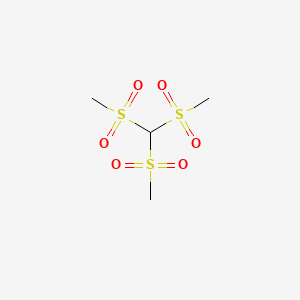
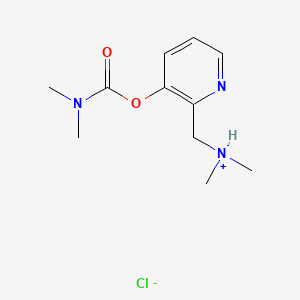
![1-[(2,5-difluorophenyl)sulfonyl]Piperidine](/img/structure/B13775883.png)
